

propyl cinnamate spectral data including NMR, IR, and MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propyl cinnamate*

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Propyl Cinnamate: A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectral data for **propyl cinnamate**, a widely used fragrance and flavoring agent. This document is intended to serve as a core resource for researchers and professionals involved in drug development, chemical synthesis, and quality control, offering a consolidated repository of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

Propyl cinnamate ((E)-3-phenylprop-2-enoate) is an organic ester with the chemical formula $C_{12}H_{14}O_2$.^[1] Its characteristic fruity and balsamic aroma has led to its extensive use in the food and cosmetics industries. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality assessment in various applications. This guide presents a compilation of its 1H NMR, ^{13}C NMR, IR, and MS spectral data, supported by detailed experimental protocols.

Spectral Data

The following sections present the available spectral data for **propyl cinnamate** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **propyl cinnamate** provide detailed information about the electronic environment of each proton and carbon atom in the molecule.

Table 1: ^1H NMR Spectral Data for **Propyl Cinnamate**

While a specific, detailed peak list for **propyl cinnamate** was not readily available in the searched resources, data for the closely related **isopropyl cinnamate** can provide valuable comparative insights. The expected signals for **propyl cinnamate** would be similar, with the key difference being the signals corresponding to the propyl group instead of the isopropyl group.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment (based on isopropyl cinnamate and expected pattern)
~7.7	d	~16.0	Vinylic proton (C=CH) trans to the phenyl group
~7.5	m	-	Aromatic protons (ortho to the vinyl group)
~7.4	m	-	Aromatic protons (meta and para to the vinyl group)
~6.4	d	~16.0	Vinylic proton (C=CH) cis to the phenyl group
~4.1	t	~6.7	O-CH ₂ -CH ₂ -CH ₃
~1.7	sextet	~7.0	O-CH ₂ -CH ₂ -CH ₃
~1.0	t	~7.4	O-CH ₂ -CH ₂ -CH ₃

Table 2: ^{13}C NMR Spectral Data for **Propyl Cinnamate**

Similar to the ^1H NMR data, a specific peak list for **propyl cinnamate** was not found. The data for **isopropyl cinnamate** is provided below for reference. The chemical shifts for the propyl group would differ from the isopropyl signals.

Chemical Shift (δ) ppm (for Isopropyl Cinnamate)	Assignment
166.7	Carbonyl carbon ($\text{C}=\text{O}$)
144.4	Vinylic carbon ($=\text{CH}-\text{Ph}$)
134.7	Quaternary aromatic carbon
130.3	Aromatic CH
129.0	Aromatic CH
128.1	Aromatic CH
119.0	Vinylic carbon ($=\text{CH}-\text{COO}$)
67.9	$\text{O}-\text{CH}(\text{CH}_3)_2$
22.1	$\text{O}-\text{CH}(\text{CH}_3)_2$

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **propyl cinnamate** will show characteristic absorption bands for the ester functional group, the carbon-carbon double bond, and the aromatic ring.

Table 3: IR Spectral Data for **Propyl Cinnamate**

While a specific spectrum for **propyl cinnamate** was not located, the characteristic IR absorptions for a cinnamate ester are well-established.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~3030	Medium	Vinylic C-H stretch
~2970	Medium	Aliphatic C-H stretch (asymmetric)
~2880	Medium	Aliphatic C-H stretch (symmetric)
~1715	Strong	C=O stretch (α,β -unsaturated ester)
~1635	Strong	C=C stretch (vinylic)
~1450 & ~1500	Medium	C=C stretch (aromatic)
~1170	Strong	C-O stretch (ester)
~980	Strong	C-H bend (trans-vinylic)
~770 & ~680	Strong	C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Mass Spectrometry Data for **Propyl Cinnamate**

m/z	Relative Intensity (%)	Putative Fragment Assignment
190	16.51	[M] ⁺ (Molecular Ion)
148	49.21	[M - C ₃ H ₆] ⁺ (McLafferty rearrangement)
147	33.19	[M - C ₃ H ₇] ⁺
131	99.99	[C ₆ H ₅ CH=CHCO] ⁺ (Cinnamoyl cation)
103	49.72	[C ₆ H ₅ CH=CH] ⁺ (Styryl cation)
77	37.27	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **propyl cinnamate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.

- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of liquid **propyl cinnamate** directly onto the ATR crystal.
- Alternatively, if the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Technique: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

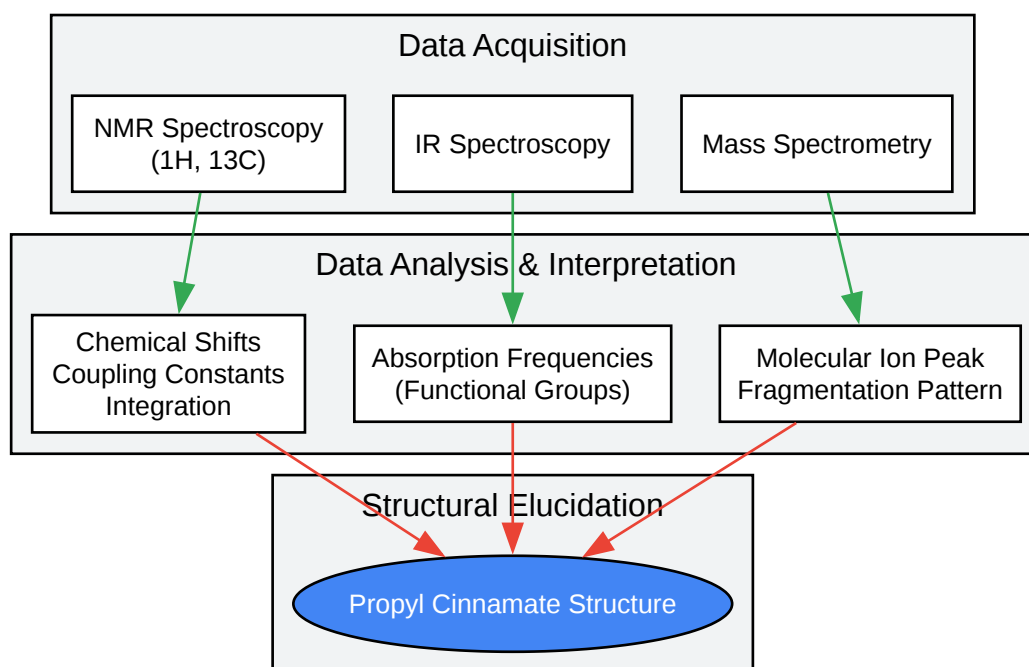
- Dissolve a small amount of **propyl cinnamate** in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the solution to the low µg/mL or ng/mL range.

Data Acquisition (Electron Ionization - EI):

- Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectral data for an organic compound like **propyl cinnamate**.



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References

- 1. Propyl Cinnamate | C₁₂H₁₄O₂ | CID 5270647 - PubChem [pubchem.ncbi.nlm.nih.gov]
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